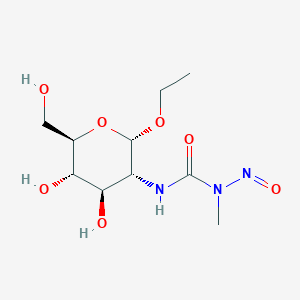
alpha-Ethylstreptozotocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Ethylstreptozotocin is a chemical compound with the molecular formula C10H19N3O7. It is a derivative of streptozotocin, which is known for its use in medical research, particularly in the study of diabetes and cancer. This compound shares similar properties with streptozotocin but has unique characteristics that make it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethylstreptozotocin involves the modification of streptozotocin. The process typically includes the introduction of an ethyl group to the streptozotocin molecule. This can be achieved through various organic synthesis techniques, including alkylation reactions. The reaction conditions often require specific catalysts and solvents to ensure the successful attachment of the ethyl group without compromising the integrity of the original molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethylstreptozotocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
Alpha-Ethylstreptozotocin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is employed in biological research to study cellular processes and metabolic pathways.
Medicine: this compound is used in medical research to induce experimental diabetes in animal models, allowing researchers to study the disease’s progression and potential treatments.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Alpha-Ethylstreptozotocin exerts its effects through several mechanisms:
DNA Alkylation: The compound can alkylate DNA, leading to the disruption of cellular processes and ultimately cell death. This property makes it useful in cancer research as a potential chemotherapeutic agent.
Glucose Transport: Similar to streptozotocin, this compound is taken up by cells via the glucose transporter GLUT2. This selective uptake allows it to target specific cell types, such as pancreatic beta cells.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cellular damage. This mechanism is particularly relevant in its use to induce diabetes in animal models.
Comparison with Similar Compounds
Alpha-Ethylstreptozotocin is similar to other compounds in the streptozotocin family, such as:
Streptozotocin: The parent compound, known for its use in diabetes and cancer research.
Alloxan: Another diabetogenic agent used to induce diabetes in animal models.
Chlorozotocin: A derivative with enhanced antitumor activity compared to streptozotocin.
Uniqueness
This compound’s unique properties, such as its selective uptake by GLUT2 and its ability to generate ROS, make it a valuable tool in scientific research. Its ethyl group modification provides distinct chemical and biological properties that differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research, particularly in the study of diabetes and cancer. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential in various fields.
Properties
CAS No. |
53347-34-5 |
|---|---|
Molecular Formula |
C10H19N3O7 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9+/m1/s1 |
InChI Key |
HLUJDFYRNNUNMY-OKNNCHMLSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















